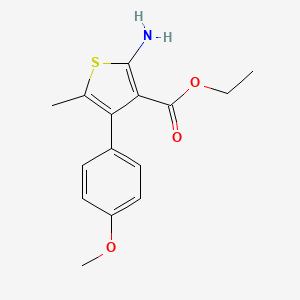

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of ethyl 3-aminothiophene-2-carboxylate was achieved through esterification and cyclocondensation from mercaptoacetic acid and 2-chloroacrylonitrile, with a high total yield of 81% . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involved starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur . These methods demonstrate the versatility of thiophene chemistry and the potential routes that could be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a related compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding and stabilization of the molecular structure . These techniques are crucial for confirming the identity and purity of synthesized compounds, including the compound of interest.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, leading to a wide range of products. The reaction of acylaminocyanoesters with dithiadiphosphetane disulfide led to substituted aminothiazoles, with the structure confirmed by spectroscopic means and X-ray crystallography . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different derivatives resulted in the formation of various substituted thiazolopyridine carboxylates . These reactions highlight the reactivity of thiophene derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating potential applications in materials science . The thermal stability of these compounds can be assessed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as demonstrated for Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . These analyses are essential for understanding the behavior of the compounds under various conditions and for their practical applications.

科学的研究の応用

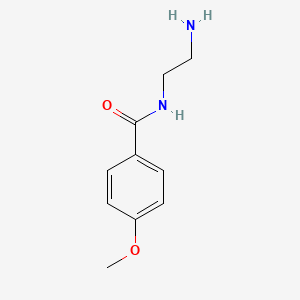

Novel Heterocyclic Disperse Dyes

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate derivatives have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes offer a range of shades from yellow to brownish purple with very good levelness and fastness properties, though they exhibit poor photostability. This application highlights the compound's potential in textile coloring, offering insights into its versatility beyond typical pharmaceutical uses (O. Iyun et al., 2015).

Synthesis of Aminothiophenes

Research on ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate extends into the domain of synthesizing aminothiophenes, which are critical intermediates in producing various dyes and pharmaceuticals. Studies demonstrate the compound's reactivity and potential in creating diverse chemical structures, serving as a foundational element in organic synthesis and drug discovery (S. A. Ryndina et al., 2002).

Fluorescence Property Investigation

The fluorescence properties of ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate derivatives have been studied, indicating potential applications in materials science, particularly in creating fluorescent markers and sensors. These studies contribute to our understanding of the material's optical properties, paving the way for innovative applications in bioimaging and molecular probes (Guo Pusheng, 2009).

Antimicrobial and Antioxidant Studies

Compounds derived from ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate have been evaluated for their antimicrobial and antioxidant activities. These studies highlight the compound's potential in medical and pharmaceutical applications, especially in developing new antimicrobial agents and antioxidants, offering insights into its therapeutic potential (K. Raghavendra et al., 2016).

Anticancer Activity

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate derivatives have also been synthesized and evaluated for their anticancer activities. Specific derivatives have shown promising activity against various cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer. These findings underscore the compound's significance in oncology, providing a basis for further research into anticancer drug development (R. Mohareb et al., 2016).

Safety And Hazards

特性

IUPAC Name |

ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-4-19-15(17)13-12(9(2)20-14(13)16)10-5-7-11(18-3)8-6-10/h5-8H,4,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKLQWUNBRDPGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396527 |

Source

|

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

CAS RN |

350989-93-4 |

Source

|

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)